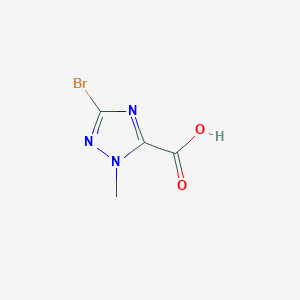
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position
Métodos De Preparación
The synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the following steps:
-
Synthetic Routes
Starting Materials: The synthesis often begins with commercially available 3-amino-1,2,4-triazole.
Bromination: The amino group is replaced with a bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The triazole ring is then methylated at the 1-position using methylating agents like methyl iodide in the presence of a base.
Carboxylation: Finally, the carboxylic acid group is introduced at the 5-position through carboxylation reactions using carbon dioxide or carboxylating reagents.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted triazoles, and esters.
Aplicaciones Científicas De Investigación
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is utilized as a catalyst in various chemical reactions, including esterification and acylation processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors in biological systems, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.
Pathways Involved: The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication processes.
Comparación Con Compuestos Similares
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
3,5-Dibromo-1H-1,2,4-triazole: Contains an additional bromine atom, which may lead to different reactivity and applications.
-
Uniqueness: : The presence of both the bromine atom and the carboxylic acid group in this compound provides a unique combination of reactivity and functionality, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H4BrN3O2 |
|---|---|
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10) |
Clave InChI |
GTGDJBNAAKXYGI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)


![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)


![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)

